1-(5-chloro-2,4-dinitrophenyl)azepane
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Overview
Description
1-(5-Chloro-2,4-dinitrophenyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 5-chloro-2,4-dinitrophenyl group attached to the azepane ring. Azepanes are known for their diverse applications in synthetic chemistry and medicinal chemistry due to their unique structural properties.
Preparation Methods
The synthesis of 1-(5-chloro-2,4-dinitrophenyl)azepane can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with azepane. The reaction typically takes place in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2,4-dinitrophenyl)azepane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas and palladium catalysts, and solvents such as dimethylformamide.
Scientific Research Applications
1-(5-Chloro-2,4-dinitrophenyl)azepane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2,4-dinitrophenyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to the inhibition of key metabolic processes.
Comparison with Similar Compounds
1-(5-Chloro-2,4-dinitrophenyl)azepane can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)azepane: This compound lacks the chlorine atom, which can affect its reactivity and biological activity.
1-(5-Bromo-2,4-dinitrophenyl)azepane:
1-(5-Chloro-2,4-dinitrophenyl)piperidine: This compound has a six-membered ring instead of a seven-membered azepane ring, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
1-(5-chloro-2,4-dinitrophenyl)azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c13-9-7-11(14-5-3-1-2-4-6-14)12(16(19)20)8-10(9)15(17)18/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGTVSNZJBOBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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